molecular formula C6HClN4O4S B13421234 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole

Cat. No.: B13421234
M. Wt: 260.62 g/mol
InChI Key: IUYVMXCWTUWOBG-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. It is characterized by the presence of a chlorine atom and two nitro groups attached to the benzothiadiazole ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole typically involves the nitration of 5-chloro-2,1,3-benzothiadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Reduction: Formation of 5-chloro-4,6-diamino-2,1,3-benzothiadiazole.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with potential biological activities. The compound’s effects are mediated through its ability to interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound without the chlorine and nitro groups.

    5-Chloro-2,1,3-benzothiadiazole: Similar structure but lacks the nitro groups.

    4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Contains bromine atoms instead of chlorine.

Uniqueness

5-Chloro-4,6-dinitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6HClN4O4S

Molecular Weight

260.62 g/mol

IUPAC Name

5-chloro-4,6-dinitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HClN4O4S/c7-4-3(10(12)13)1-2-5(9-16-8-2)6(4)11(14)15/h1H

InChI Key

IUYVMXCWTUWOBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NSN=C21)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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